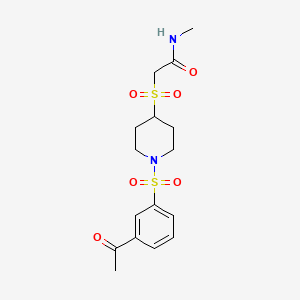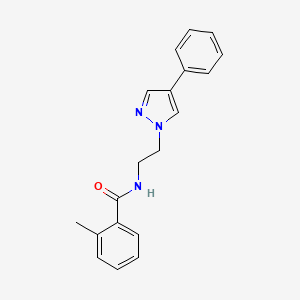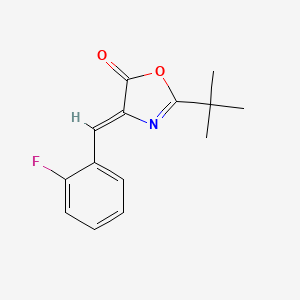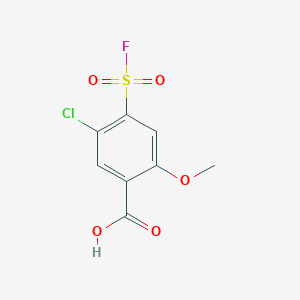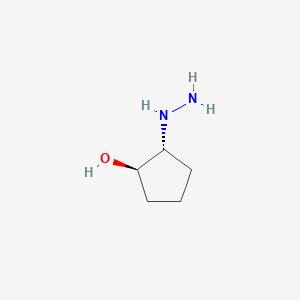
3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a pyrrolidine dione group, a dimethylamino group, and a phenyl group . These groups are common in many organic compounds and can contribute various properties to the molecule.
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Aminopyrazoles serve as an attractive scaffold for drug development due to their ease of synthesis and therapeutic potential. Researchers have explored various classes of aminopyrazoles for their biological properties. Notably, they can act as ligands for receptors or enzymes, including p38MAPK, kinases, and COX. These compounds have shown promise in anticancer and anti-inflammatory drug discovery .
Antibacterial Activity
Aminopyrazoles exhibit antibacterial properties. When combined with certain antibiotics, they enhance antibacterial potency against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Even when used alone, aminopyrazoles exert antibacterial effects .
Anticancer Agents
Some aminopyrazoles demonstrate potent anticancer activity. For instance, compound 5AP 22 (3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1 H-tetrazol-5-yl)-1 H-pyrazol-5-amine) exhibits cytotoxicity against cancer cell lines, including HCT-116 and MCF-7 .
Polymer Chemistry and Dyeing Applications
Researchers have explored aminopyrazoles in polymer chemistry. They have been used as disperse dyes for polyester materials, enhancing dyeing processes at different temperatures .
Supramolecular Chemistry and UV Stabilizers
Aminopyrazoles find applications in supramolecular chemistry and as UV stabilizers. Their unique properties contribute to their use in various industrial contexts .
Biological Potential of Indole Derivatives
In the context of indole derivatives, aminopyrazoles have been synthesized and screened for anti-HIV activity. These compounds show promise against HIV-1 and HIV-2 strains .
properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-7,11,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRYMLYHMJQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764577.png)
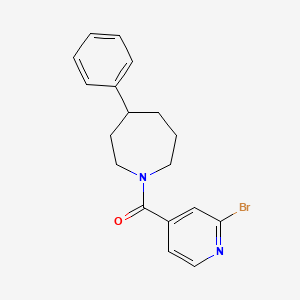
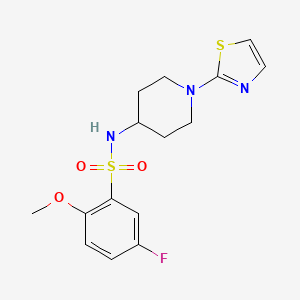
amine](/img/structure/B2764580.png)
![2-{2-methyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B2764581.png)
![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)
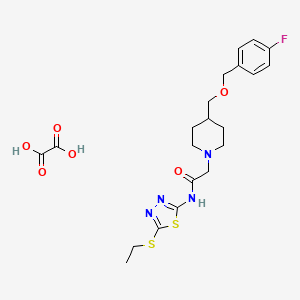
![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)
